1-[(3-Isocyanatopropyl)sulfanyl]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Isocyanatopropyl)sulfanyl]nonane is an organic compound with the molecular formula C13H25NOS. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a nonane backbone via a sulfanyl (thioether) linkage. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3-Isocyanatopropyl)sulfanyl]nonane can be synthesized through a multi-step process involving the following key steps:
Preparation of 3-mercaptopropylamine: This intermediate can be synthesized by reacting 3-chloropropylamine with sodium hydrosulfide.
Formation of 1-[(3-aminopropyl)sulfanyl]nonane: The 3-mercaptopropylamine is then reacted with 1-bromononane under basic conditions to form the desired thioether linkage.
Isocyanate Formation: Finally, the amine group in 1-[(3-aminopropyl)sulfanyl]nonane is converted to an isocyanate group using phosgene or a phosgene substitute like triphosgene.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-[(3-Isocyanatopropyl)sulfanyl]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]nonane primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The sulfanyl group also contributes to its reactivity, particularly in oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Isocyanatopropyl)sulfanyl]octane: Similar structure but with an octane backbone.
1-[(3-Isocyanatopropyl)sulfanyl]decane: Similar structure but with a decane backbone.
1-[(3-Isocyanatopropyl)sulfanyl]dodecane: Similar structure but with a dodecane backbone.
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]nonane is unique due to its specific chain length and the presence of both an isocyanate and a sulfanyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
60853-05-6 |
---|---|
Molecular Formula |
C13H25NOS |
Molecular Weight |
243.41 g/mol |
IUPAC Name |
1-(3-isocyanatopropylsulfanyl)nonane |
InChI |
InChI=1S/C13H25NOS/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3 |
InChI Key |
AKSAZHCVZIYCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.